Methyl-pyrrolidin-3-ylmethyl-amine
Overview
Description
Methyl-pyrrolidin-3-ylmethyl-amine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
The primary targets of Methyl-pyrrolidin-3-ylmethyl-amine are currently under investigation . A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in cellular processes .
Biochemical Pathways
It’s known that the compound’s interaction with its targets can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
It’s known that the compound’s interaction with its targets can lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include the presence of other compounds, the pH of the environment, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-pyrrolidin-3-ylmethyl-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with methylamine under basic conditions. Another method includes the cyclization of N-methyl-3-aminopropylamine using a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of N-methyl-3-pyrrolidinone. This process is carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl-pyrrolidin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl-pyrrolidin-3-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: this compound is utilized in the production of polymers and other materials.
Comparison with Similar Compounds
Methyl-pyrrolidin-3-ylmethyl-amine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine: A simpler structure with similar chemical properties but different biological activities.
N-methylpyrrolidine: Similar in structure but with different reactivity and applications.
Pyrrolidin-2-one: A lactam with distinct chemical and biological properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-methyl-1-pyrrolidin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODWNWKCOVKTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542098 | |
Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91187-81-4 | |
Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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